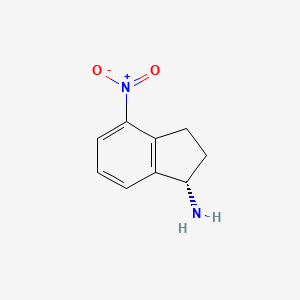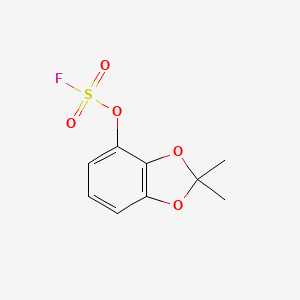![molecular formula C27H26FN3O2S B2602243 2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one CAS No. 689758-25-6](/img/structure/B2602243.png)
2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that includes a quinazolinone core, a morpholine ring, and a fluorophenyl group
准备方法
The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Ring: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.
Attachment of the Fluorophenyl Group: This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the fluorophenyl group.
Final Assembly:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The morpholine ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for hydrolysis, and specific oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: This compound can be used in biological studies to investigate its effects on various cellular processes and pathways.
Chemical Biology: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core and may have similar biological activities.
Morpholine-Containing Compounds: These compounds contain the morpholine ring and may have similar chemical reactivity and biological properties.
Fluorophenyl-Containing Compounds: These compounds contain the fluorophenyl group and may have similar chemical reactivity and pharmacokinetic properties.
The uniqueness of this compound lies in its combination of these structural features, which may confer specific biological activities and chemical properties that are not present in other similar compounds.
属性
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-6-morpholin-4-yl-3-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c28-24-9-5-4-8-21(24)19-34-27-29-25-11-10-22(30-14-16-33-17-15-30)18-23(25)26(32)31(27)13-12-20-6-2-1-3-7-20/h1-11,18H,12-17,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJJKSSBCKYZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2602160.png)
![methyl 2-[(4-(1,3-benzodioxol-5-ylmethylene)-1-{[4-(2,6-dimethylphenyl)piperazino]methyl}-5-oxo-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2602162.png)
![2-(2-bromo-4-fluorophenoxy)-N-[4-(2-oxoazetidin-1-yl)phenyl]propanamide](/img/structure/B2602163.png)
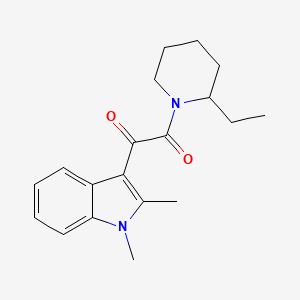
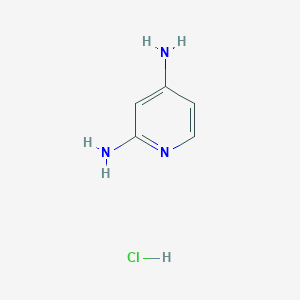
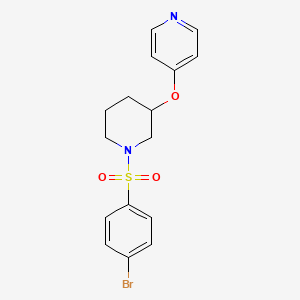
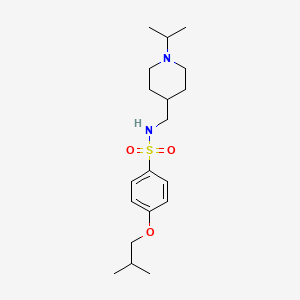
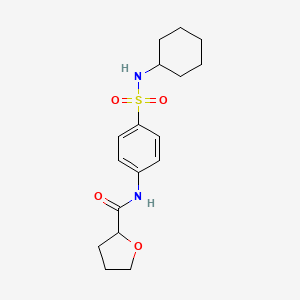
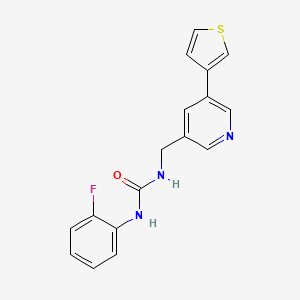
![3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride](/img/structure/B2602177.png)
![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2602178.png)
![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide](/img/structure/B2602179.png)
